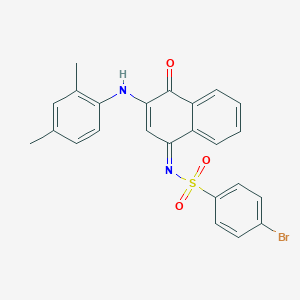
Ethyl 2-chloro-4,6-dimethylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-4,6-dimethylphenylcarbamate, also known as carbaryl, is a widely used insecticide that is used to control pests in agriculture, forestry, and home gardens. It was first introduced in the 1950s and has since become one of the most commonly used insecticides in the world. Carbaryl is known for its broad-spectrum activity against a wide range of insects and its ability to persist in the environment for several weeks.
Mécanisme D'action
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in the accumulation of acetylcholine, a neurotransmitter, which leads to overstimulation of the nervous system and ultimately, death.
Biochemical and Physiological Effects
Carbaryl has been found to have a range of biochemical and physiological effects on insects. It can cause changes in the activity of enzymes, alter the levels of certain neurotransmitters, and disrupt the normal functioning of the nervous system. In addition, Ethyl 2-chloro-4,6-dimethylphenylcarbamate has also been found to have toxic effects on non-target organisms, such as birds and mammals.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is widely used in laboratory experiments due to its broad-spectrum activity and relatively low cost. It is also easy to apply and can be used in a variety of formulations. However, one of the limitations of Ethyl 2-chloro-4,6-dimethylphenylcarbamate is that it can have toxic effects on non-target organisms, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on Ethyl 2-chloro-4,6-dimethylphenylcarbamate. One area of research is focused on developing new formulations of Ethyl 2-chloro-4,6-dimethylphenylcarbamate that are more environmentally friendly and have fewer toxic effects on non-target organisms. Another area of research is focused on developing new insecticides that are more effective and have fewer negative impacts on the environment. Finally, there is a need for more research on the long-term effects of Ethyl 2-chloro-4,6-dimethylphenylcarbamate exposure on human health.
Méthodes De Synthèse
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with ethyl alcohol to form ethyl 2-chloro-4,6-dimethylphenylcarbamate. This chemical reaction is known as the Bhopal process and is widely used in the production of carbamate insecticides.
Applications De Recherche Scientifique
Carbaryl has been extensively studied in scientific research for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, mites, and beetles. In addition, Ethyl 2-chloro-4,6-dimethylphenylcarbamate has also been studied for its potential use as a molluscicide to control snails and slugs.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
ethyl N-(2-chloro-4,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)13-10-8(3)5-7(2)6-9(10)12/h5-6H,4H2,1-3H3,(H,13,14) |
Clé InChI |
GXWKMPBPRWVARC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1Cl)C)C |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285044.png)
![7-[4-(benzyloxy)phenyl]-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285045.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285050.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)


